2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran
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Overview
Description
2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C12H15BrO2. It is a halogenated heterocycle used as a building block in organic synthesis . This compound is characterized by its white to light yellow crystalline appearance and its ability to dissolve in common organic solvents .
Mechanism of Action
Target of Action
This compound is a halogenated heterocycle and is often used as a building block in organic synthesis .
Mode of Action
It’s known that this compound can be used to produce 4-bromo-phenol . It’s also used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .
Biochemical Pathways
As a building block in organic synthesis, it’s likely involved in various biochemical reactions depending on the specific context of its use .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its absorption and distribution in biological systems.
Result of Action
As a chemical used in organic synthesis, its effects would largely depend on the specific compounds it’s used to produce .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. For instance, its solubility in water suggests that it may be more readily absorbed and distributed in aqueous environments . Additionally, its storage temperature is recommended to be at room temperature in a sealed, dry environment , indicating that moisture and temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide . These interactions are crucial for understanding the compound’s potential in drug development and other biochemical applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used to produce 4-bromo-phenol at a temperature of 20°C, which is a critical intermediate in pharmaceutical synthesis . This compound’s impact on cellular processes highlights its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as a building block in organic synthesis allows it to participate in various biochemical pathways, making it a valuable tool in molecular biology research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider. It is slightly soluble in water and should be stored in a cool, dry place to maintain its stability . Long-term studies have shown that it can have lasting effects on cellular function, making it a valuable compound for in vitro and in vivo research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe application in pharmaceutical development .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Its role in producing 4-bromo-phenol, a key intermediate in pharmaceutical synthesis, underscores its importance in metabolic research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 4-bromophenol with 2,3-dichloropropanol under basic conditions . This reaction forms the desired compound through a nucleophilic substitution mechanism. The reaction is usually carried out at room temperature and requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound .
Scientific Research Applications
2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Catalysis: It can act as a catalyst or a catalyst precursor in certain chemical reactions.
Material Science: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)tetrahydro-2H-pyran: This compound is similar in structure but lacks the methyl group attached to the tetrahydropyran ring.
2-(2-Bromophenoxy)tetrahydro-2H-pyran: This is another similar compound where the bromine atom is positioned differently on the phenoxy ring.
Uniqueness
2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is unique due to its specific structure, which includes a bromine atom and a methyl group attached to the tetrahydropyran ring. This unique structure imparts distinct reactivity and properties, making it valuable in various applications .
Properties
IUPAC Name |
2-[(4-bromophenoxy)methyl]oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNGXKCLSDSPQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622029 |
Source
|
Record name | 2-[(4-Bromophenoxy)methyl]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528881-31-4 |
Source
|
Record name | 2-[(4-Bromophenoxy)methyl]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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